molecular formula C10H13Cl2NO3S B2371741 1-(3,4-dichlorophenyl)-N-(2-methoxyethyl)methanesulfonamide CAS No. 1280835-56-4

1-(3,4-dichlorophenyl)-N-(2-methoxyethyl)methanesulfonamide

Cat. No. B2371741
CAS RN: 1280835-56-4
M. Wt: 298.18
InChI Key: UGUIACNYNGBVOI-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-N-(2-methoxyethyl)methanesulfonamide, commonly known as DMSO, is a chemical compound that has been widely used in scientific research for several decades. It is a colorless, odorless, and non-toxic liquid that has several applications in the field of medicine and biology.

Scientific Research Applications

  • Structural Analysis and Conformation : The compound has been structurally analyzed, revealing details about its bond parameters and hydrogen bonding patterns. These findings are crucial for understanding its potential applications in various fields of chemistry and material science (Gowda, Foro, & Fuess, 2007).

  • Synthesis of Heteroaromatic Compounds : Research shows the utility of related methanesulfonamides in synthesizing heteroaromatic compounds, which are essential in pharmaceuticals and agrochemicals (Sakamoto et al., 1988).

  • Formation of Supramolecular Assemblies : Studies on diethyltin-based assemblies derived from sulfonate-phosphonate ligands highlight the potential of methanesulfonamides in forming complex molecular structures, which could have implications in nanotechnology and materials science (Shankar et al., 2011).

  • Development of Chemoselective Reagents : Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrates their potential as chemoselective reagents, important for selective reactions in organic synthesis (Kondo et al., 2000).

  • Crystal Structure and Ring Openings : The crystal structure and ring opening reactions of certain derivatives have been studied, providing insights into their reactivity and potential applications in chemical synthesis (Upadhyaya et al., 1997).

  • Synthesis of Catechin Diastereomers : Research on the asymmetric dihydroxylation of related compounds leading to catechin diastereomers illustrates their use in stereoselective synthesis, which is crucial in medicinal chemistry (Rensburg et al., 1997).

  • Investigation of Radioactive Labeling : The synthesis of radioactive-labeled derivatives of dichlorophenyl methanesulfonate demonstrates its use in studying metabolic pathways, important in environmental science and biochemistry (Burton & Stoutamire, 1973).

  • Microbial Reduction in Pharmaceutical Synthesis : The microbial reduction of certain methanesulfonamide derivatives for producing chiral intermediates showcases their role in biocatalysis and pharmaceutical synthesis (Patel et al., 1993).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-(2-methoxyethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO3S/c1-16-5-4-13-17(14,15)7-8-2-3-9(11)10(12)6-8/h2-3,6,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUIACNYNGBVOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)CC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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